Endotoxin substrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

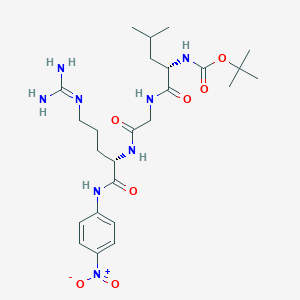

Structure

2D Structure

Properties

Molecular Formula |

C25H40N8O7 |

|---|---|

Molecular Weight |

564.6 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C25H40N8O7/c1-15(2)13-19(32-24(37)40-25(3,4)5)21(35)29-14-20(34)31-18(7-6-12-28-23(26)27)22(36)30-16-8-10-17(11-9-16)33(38)39/h8-11,15,18-19H,6-7,12-14H2,1-5H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28)/t18-,19-/m0/s1 |

InChI Key |

XYZOMPCEZFRTOR-OALUTQOASA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Core of Endotoxin Detection: A Technical Guide to Endotoxin Substrates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of endotoxin substrates, their central role in the detection of bacterial endotoxins, and the methodologies that underpin their application. Bacterial endotoxins, primarily lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, are potent pyrogens that can elicit severe inflammatory responses in humans.[1][2][3][4] Consequently, their detection and quantification are critical for the safety of parenteral drugs, medical devices, and other sterile products.[5][6] The most widely used method for this purpose is the Limulus Amebocyte Lysate (LAL) test, which relies on a unique enzymatic cascade triggered by endotoxins.[1][2][5] At the heart of the quantitative iterations of this assay lies the endotoxin substrate.

Understanding the this compound

An this compound, in the context of the LAL assay, is a synthetic molecule that is acted upon by the final activated enzyme in the LAL enzymatic cascade. The cleavage of this substrate produces a detectable signal, most commonly a chromogenic (color-producing) or fluorogenic (fluorescence-producing) molecule.[7][8] This signal allows for the precise quantification of the endotoxin concentration in a sample.

The most common type of this compound is a short peptide sequence linked to a reporter molecule. For chromogenic assays, this is often p-nitroaniline (pNA).[7][9][10] When the terminal enzyme in the LAL cascade cleaves the peptide bond, pNA is released, resulting in a yellow color that can be measured spectrophotometrically.[5][7][8] The intensity of this color is directly proportional to the amount of endotoxin present in the sample.[2][5]

The LAL Enzymatic Cascade and the Role of the Substrate

The LAL test is based on the coagulation process found in the blood of the horseshoe crab (Limulus polyphemus).[1][11] The presence of endotoxin initiates a series of enzymatic reactions, culminating in the formation of a gel clot in the traditional gel-clot assay.[5][7] In quantitative methods like the chromogenic and turbidimetric assays, this cascade is harnessed to generate a measurable signal.

The key steps of the endotoxin-mediated enzymatic cascade are as follows:

-

Activation of Factor C : Endotoxin binds to and activates Factor C, a serine protease zymogen.[12][13][14]

-

Activation of Factor B : Activated Factor C then activates Factor B, another serine protease zymogen.[7][13][14]

-

Activation of Proclotting Enzyme : Activated Factor B activates the proclotting enzyme to form the clotting enzyme.[7][13][14]

-

Cleavage of the Substrate : The clotting enzyme then cleaves a specific site on the this compound.[7][15] In chromogenic assays, this releases p-nitroaniline (pNA), leading to a color change.[7][9][10] In the gel-clot and turbidimetric assays, the substrate is coagulogen, which is cleaved to form coagulin, resulting in gel formation and increased turbidity.[7][14]

It is important to note that the LAL cascade can also be activated by (1,3)-β-D-glucans through a separate pathway involving Factor G.[1][12][14] To ensure endotoxin specificity, modern LAL reagents are often formulated to inhibit the Factor G pathway.[12][14]

Signaling Pathway of the Chromogenic LAL Assay```dot

Caption: A generalized workflow for conducting LAL-based endotoxin assays.

Chromogenic LAL Assay Protocol (Endpoint)

This protocol outlines the steps for a typical endpoint chromogenic LAL assay.

-

Reagent Preparation :

-

Reconstitute the LAL reagent, chromogenic substrate, and endotoxin standard with LAL Reagent Water according to the kit manufacturer's instructions.

-

Prepare a series of endotoxin standards by serial dilution to create a standard curve. [16][17]Typical ranges are 0.1 to 1.0 EU/mL or 0.01 to 0.1 EU/mL. [9][18]

-

-

Sample Preparation :

-

Assay Procedure :

-

Add equal volumes (e.g., 50 µL) of standards, samples, and a blank (LAL Reagent Water) to an endotoxin-free microplate in triplicate. [17][21] * Add an equal volume of the reconstituted LAL reagent to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 10-45 minutes), as recommended by the kit manufacturer. [16][17] * Add an equal volume of the reconstituted chromogenic substrate solution to each well.

-

Incubate the plate at 37°C for a shorter period (e.g., 6 minutes). [16][18] * Add a stop reagent to each well to halt the enzymatic reaction. [16]

-

-

Data Acquisition and Analysis :

-

Read the absorbance of each well at 405-410 nm using a microplate reader. [9][16] * Subtract the average absorbance of the blank from the average absorbance of all other readings.

-

Generate a standard curve by plotting the average absorbance for each standard against its corresponding endotoxin concentration.

-

Determine the endotoxin concentration of the unknown samples by interpolating their absorbance values on the standard curve.

-

Turbidimetric LAL Assay Protocol (Kinetic)

This protocol describes a kinetic turbidimetric LAL assay.

-

Reagent and Sample Preparation :

-

Follow the same preparation steps as for the chromogenic assay to prepare standards and samples.

-

-

Assay Procedure :

-

Add standards, samples, and a blank to an endotoxin-free microplate.

-

Place the plate in a microplate reader equipped with an incubator set to 37°C.

-

Add the LAL reagent to all wells.

-

Immediately start monitoring the change in optical density (turbidity) over time at a wavelength of around 340 nm. [2]

-

-

Data Acquisition and Analysis :

-

The time it takes for the turbidity to reach a predetermined level (onset time) is measured.

-

A standard curve is generated by plotting the log of the onset time against the log of the endotoxin concentration.

-

The endotoxin concentration in the samples is calculated based on their onset times using the standard curve.

-

Gel-Clot LAL Assay Protocol

This qualitative or semi-quantitative method is the simplest of the LAL assays.

-

Reagent and Sample Preparation :

-

Reconstitute the LAL reagent and prepare endotoxin standards and samples as described for the other methods.

-

-

Assay Procedure :

-

Data Interpretation :

-

After incubation, carefully invert each tube 180 degrees.

-

A positive result is indicated by the formation of a solid gel clot that remains intact at the bottom of the tube.

-

A negative result is indicated by the absence of a solid clot, with the solution remaining liquid.

-

The endotoxin concentration of a sample is determined as being greater than or less than the concentration of the standards.

-

References

- 1. Limulus amebocyte lysate - Wikipedia [en.wikipedia.org]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. Endotoxin | Gram-negative, Lipopolysaccharide, Immune Response | Britannica [britannica.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. matresearch.com [matresearch.com]

- 7. LAL Assays | Lonza [bioscience.lonza.com]

- 8. Endotoxin Detection with Kinetic-QCL Kinetic Chromogenic LAL Assay [moleculardevices.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. firegene.com [firegene.com]

- 11. Limulus test: principles on which it is based | FUJIFILM Wako Pyrostar [wakopyrostar.com]

- 12. Figure 1, Key elements of the LAL enzymatic reaction and their specificity to endotoxin and β-(1,3)-D-glucans - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. Bacterial Endotoxin test | Wako LAL System [labchem-wako.fujifilm.com]

- 15. Biochemical principle of Limulus test for detecting bacterial endotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. home.sandiego.edu [home.sandiego.edu]

- 17. ToxinSensor Chromogenic LAL Endotoxin Assay Kit | ABIN7540312 [antibodies-online.com]

- 18. assets.fishersci.com [assets.fishersci.com]

- 19. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]

- 20. Endotoxin Detection by Quantitative Methods | Pharmaguideline [pharmaguideline.com]

- 21. Protocol to measure endotoxin from opaque tissues in mice using an optimized kinetic limulus amebocyte lysate assay - PMC [pmc.ncbi.nlm.nih.gov]

Core Principles of Endotoxin Substrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles underlying endotoxin detection substrates. Endotoxins, specifically lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, are potent pyrogens that can elicit severe inflammatory responses in humans.[1][2][3] Consequently, their detection and quantification are critical for ensuring the safety of parenteral drugs, medical devices, and other pharmaceutical products.[1][4][5] This document details the mechanisms of the most widely used endotoxin detection assays, presents comparative data in a structured format, outlines experimental protocols, and visualizes key pathways and workflows.

The Limulus Amebocyte Lysate (LAL) Assay: A Foundation of Endotoxin Detection

The cornerstone of modern endotoxin testing is the Limulus Amebocyte Lysate (LAL) assay, derived from the blood of the horseshoe crab (Limulus polyphemus).[1][6][7] The LAL test is based on a sensitive enzymatic cascade that is triggered by the presence of endotoxins, leading to a detectable coagulation or color change.[5][6] There are three primary methodologies for the LAL test: the gel-clot, turbidimetric, and chromogenic methods.[6][7]

The LAL Enzymatic Cascade

The fundamental principle of the LAL assay is a series of enzymatic reactions initiated by the binding of endotoxin to Factor C.[8][9] This binding activates Factor C, which in turn activates Factor B. Activated Factor B then converts a proclotting enzyme into an active clotting enzyme.[1][9][10] This clotting enzyme subsequently cleaves coagulogen, a clottable protein, into coagulin, which forms a gel-like clot.[1][9] This cascade provides a significant amplification of the initial endotoxin signal.

Methodologies for Endotoxin Detection

Gel-Clot Method

The gel-clot method is the simplest and most traditional LAL assay.[6] It provides a qualitative or semi-quantitative result based on the formation of a solid gel-clot at the bottom of a reaction tube.[6] If a clot forms and remains intact upon inversion of the tube, the test is positive, indicating that the endotoxin concentration is at or above the lysate's sensitivity.[8] While considered highly sensitive and less prone to interferences, it is a time-consuming process.[8][11]

Turbidimetric Method

The kinetic turbidimetric assay is a quantitative method that measures the increase in turbidity (cloudiness) of the reaction mixture over time.[8][12] The rate of turbidity development is directly proportional to the endotoxin concentration.[8] This method is automated and provides a quantitative result, making it more efficient than the gel-clot method for determining endotoxin levels.[8][12]

Chromogenic Method

The chromogenic LAL assay is another quantitative method that utilizes a synthetic chromogenic substrate.[6][13] In this assay, the clotting enzyme in the LAL cascade cleaves the chromogenic substrate, releasing a yellow-colored product, typically p-nitroaniline (pNA).[1][9][10][14] The intensity of the color, measured spectrophotometrically at 405 nm, is directly proportional to the amount of endotoxin present.[4][8] This method is known for its high sensitivity and user-friendliness.[2][8]

Recombinant Factor C (rFC) Assay: A Sustainable Alternative

The recombinant Factor C (rFC) assay is a more recent development that offers a sustainable and animal-free alternative to the LAL test.[15] This method utilizes a recombinant form of Factor C, the first enzyme in the LAL cascade.[16][17] When endotoxin binds to rFC, the activated enzyme cleaves a synthetic fluorogenic or chromogenic substrate, generating a detectable signal.[16][17][18] The rFC assay is highly specific for endotoxins and avoids false positives from (1,3)-β-D-glucans, which can activate a parallel pathway in the traditional LAL test.[18]

Data Presentation: Comparison of Endotoxin Detection Methods

The following table summarizes the key quantitative parameters of the different endotoxin detection methods.

| Parameter | Gel-Clot Method | Turbidimetric Method | Chromogenic Method | Recombinant Factor C (rFC) Assay |

| Assay Type | Qualitative/Semi-quantitative | Quantitative | Quantitative | Quantitative |

| Principle | Gel clot formation | Increase in turbidity | Color development | Fluorescence or color development |

| Sensitivity | ~0.015 to 0.25 EU/mL[11] | Down to 0.001 EU/mL[5] | Down to 0.0002 EU/mL[5] | Down to 0.005 EU/mL[16][17] |

| Quantitative Range | Not applicable | Typically 0.01 - 10 EU/mL[11] | 0.01–0.1 EU/mL and 0.1–1.0 EU/mL[14] | 0.005 - 5.0 EU/mL[16][17] |

| Incubation Time | 60 ± 2 minutes[13] | Typically around 60 minutes[19] | Varies (e.g., 16 minutes for endpoint)[20] | Typically 1 hour[17] |

| Instrumentation | Block heater | Spectrophotometer or plate reader | Spectrophotometer or plate reader | Fluorometer or spectrophotometer |

Experimental Protocols

General Considerations for All Assays

-

Aseptic Technique: All materials and reagents must be sterile and pyrogen-free to avoid contamination.

-

Standard Curve: For quantitative assays, a standard curve must be prepared using a certified endotoxin standard.[2][21]

-

Positive and Negative Controls: Include positive and negative controls in each assay to validate the results.[2][12]

-

Sample Dilution: Samples may need to be diluted to overcome inhibition or enhancement of the assay reaction.[21]

Endpoint Chromogenic LAL Assay Protocol

This protocol provides a general outline for an endpoint chromogenic LAL assay. Specific volumes and incubation times may vary depending on the manufacturer's kit.

-

Reagent Preparation:

-

Reconstitute the LAL reagent, chromogenic substrate, and endotoxin standard with LAL Reagent Water according to the manufacturer's instructions.

-

Prepare a series of endotoxin standards by serial dilution to create a standard curve (e.g., 1.0, 0.5, 0.25, 0.1 EU/mL).[20]

-

-

Assay Procedure:

-

Add 50 µL of each standard, sample, and a blank (LAL Reagent Water) to individual wells of a microplate.

-

Pre-incubate the plate at 37°C.[20]

-

Add 50 µL of the reconstituted LAL to each well.[20]

-

Incubate the plate at 37°C for a specified time (e.g., 10 minutes).[20]

-

Add 100 µL of the pre-warmed chromogenic substrate solution to each well.[20]

-

Incubate the plate at 37°C for a specified time (e.g., 6 minutes).[20]

-

Add 100 µL of a stop reagent to each well to halt the reaction.[20]

-

-

Data Analysis:

-

Read the absorbance of each well at 405 nm using a microplate reader.[20]

-

Generate a standard curve by plotting the absorbance values of the standards against their corresponding endotoxin concentrations.

-

Determine the endotoxin concentration of the samples by interpolating their absorbance values on the standard curve.

-

Kinetic Turbidimetric LAL Assay Protocol

This protocol outlines the general steps for a kinetic turbidimetric LAL assay.

-

Reagent and Sample Preparation:

-

Prepare reagents and endotoxin standards as described for the chromogenic assay.

-

-

Assay Procedure:

-

Add equal volumes of the reconstituted LAL reagent and the standards or samples to the wells of a microplate.[8]

-

Place the microplate in an incubating microplate reader pre-set to 37°C.[8]

-

The reader will automatically monitor the change in optical density (turbidity) over time at a specified wavelength (e.g., 340 nm).[19][22]

-

-

Data Analysis:

-

The time it takes for the reaction mixture to reach a predetermined absorbance level (onset time) is recorded.[8]

-

The onset time is inversely proportional to the endotoxin concentration.[8][19]

-

A standard curve is generated by plotting the log of the onset time against the log of the endotoxin concentration.

-

The endotoxin concentration of the samples is calculated from the standard curve.

-

Recombinant Factor C (rFC) Assay Protocol

This protocol provides a general overview of a fluorescent rFC assay.

-

Reagent and Sample Preparation:

-

Prepare the rFC enzyme, fluorogenic substrate, and endotoxin standards according to the kit instructions.

-

-

Assay Procedure:

-

Data Analysis:

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 440 nm emission).[16]

-

The fluorescence intensity is directly proportional to the endotoxin concentration.

-

Generate a standard curve and determine the endotoxin concentration of the samples as described for the other quantitative assays.

-

References

- 1. How Does the LAL Assay Work? | PYROSTAR™ [wakopyrostar.com]

- 2. njlabs.com [njlabs.com]

- 3. EndoLISA® Detection Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 4. arlok.com [arlok.com]

- 5. matresearch.com [matresearch.com]

- 6. bmglabtech.com [bmglabtech.com]

- 7. Limulus amebocyte lysate - Wikipedia [en.wikipedia.org]

- 8. pharmtech.com [pharmtech.com]

- 9. LAL Assays | Lonza [bioscience.lonza.com]

- 10. Biochemical principle of Limulus test for detecting bacterial endotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pros and cons of different endotoxin detection readouts | FUJIFILM Wako [wakopyrostar.com]

- 12. njlabs.com [njlabs.com]

- 13. Gel-clot technique, Turbidimetric technique, Chromogenic technique | Wako LAL System [labchem-wako.fujifilm.com]

- 14. Overview of Endotoxin Testing Methods | Thermo Fisher Scientific - US [thermofisher.com]

- 15. A Study on the Application of Recombinant Factor C (rFC) Assay Using Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recombinant Factor C Assay | Lonza [bioscience.lonza.com]

- 17. PyroGene® Recombinant Factor C Assay | Lonza [bioscience.lonza.com]

- 18. bmglabtech.com [bmglabtech.com]

- 19. limulustest.ru [limulustest.ru]

- 20. home.sandiego.edu [home.sandiego.edu]

- 21. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]

- 22. microbe-investigations.com [microbe-investigations.com]

- 23. Detect endotoxin with the PyroGene Recombinant Factor C Assay [moleculardevices.com]

The Core Structure of Chromogenic Endotoxin Substrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental structure and function of chromogenic endotoxin substrates. These synthetic molecules are pivotal in the sensitive and quantitative detection of bacterial endotoxins, playing a crucial role in quality control and safety assurance within the pharmaceutical and medical device industries. This document delves into the molecular architecture of these substrates, the enzymatic cascade they interact with, their performance characteristics, and detailed protocols for their application.

Fundamental Structure of Chromogenic Endotoxin Substrates

Chromogenic endotoxin substrates are short, synthetic peptides engineered to mimic the natural cleavage site of the clotting enzyme in the Limulus Amebocyte Lysate (LAL) enzymatic cascade. The core structure of these substrates consists of two key components:

-

A specific peptide sequence: This sequence, typically comprising three to four amino acids, is designed to be recognized and cleaved by the activated clotting enzyme produced in the presence of endotoxins. The specificity of this sequence is paramount for the accurate detection of endotoxins.

-

A chromophore: Covalently attached to the C-terminus of the peptide is a chromogenic molecule, most commonly p-nitroaniline (pNA). In its bound state, the substrate is colorless. However, upon enzymatic cleavage of the peptide bond, the free pNA is released, imparting a distinct yellow color to the solution.

The intensity of the yellow color is directly proportional to the amount of pNA released, which in turn correlates with the concentration of endotoxin that triggered the enzymatic cascade. This colorimetric change can be precisely measured using a spectrophotometer, typically at a wavelength of 405 nm.[1]

The Limulus Amebocyte Lysate (LAL) Signaling Pathway

The detection of endotoxins using chromogenic substrates is predicated on the intricate enzymatic cascade of the LAL test. This cascade provides a powerful amplification mechanism, enabling the detection of minute quantities of endotoxin. The pathway is primarily initiated through the activation of Factor C by endotoxin (lipopolysaccharide - LPS). A parallel pathway involving Factor G can be activated by (1,3)-β-D-glucans, which can be a source of interference in non-specific LAL assays.

The endotoxin-mediated activation of the LAL cascade proceeds as follows:

-

Factor C Activation: Endotoxin binds to and activates Factor C, a serine protease zymogen.

-

Factor B Activation: Activated Factor C then proteolytically cleaves and activates Factor B.

-

Proclotting Enzyme Activation: Activated Factor B, in turn, activates the proclotting enzyme to its active form, the clotting enzyme.

-

Substrate Cleavage: The clotting enzyme is the terminal enzyme in this cascade and is responsible for cleaving the chromogenic substrate. This cleavage releases the p-nitroaniline (pNA) chromophore, resulting in a measurable color change.[2][3][4][5][6]

Quantitative Performance of Chromogenic Substrates

The performance of a chromogenic endotoxin assay is largely dependent on the specific substrate used. Different peptide sequences exhibit varying affinities and cleavage efficiencies for the clotting enzyme. Key performance indicators include sensitivity, linearity, and kinetic parameters.

| Substrate Sequence | N-terminal protecting group | Application | Sensitivity Range (EU/mL) | Kinetic Parameters (Km, kcat) |

| Ile-Glu-Ala-Arg-pNA | Acetyl (Ac) | Quantitative kinetic and endpoint chromogenic LAL assays for a wide range of samples, including pharmaceuticals and medical devices.[6][7][8][9][10] | 0.005 - 50[7][10] | Data not consistently reported in publicly available literature. |

| Leu-Gly-Arg-pNA | tert-Butoxycarbonyl (Boc) | Chromogenic substrate for horseshoe crab clotting enzyme used in endotoxin detection.[11] | Not specified | Data not consistently reported in publicly available literature. |

| Val-Leu-Gly-Arg-pNA | tert-Butoxycarbonyl (Boc) | Chromogenic substrate for horseshoe crab clotting enzyme.[11] | Not specified | Data not consistently reported in publicly available literature. |

Note: EU/mL refers to Endotoxin Units per milliliter. The sensitivity and linear range can vary depending on the specific LAL reagent formulation and assay conditions. Kinetic parameters such as the Michaelis constant (Km) and catalytic rate constant (kcat) are crucial for understanding the substrate's affinity for the enzyme and the turnover rate, but are often proprietary to the manufacturers and not widely published.

Detailed Experimental Protocol: Kinetic Chromogenic LAL Assay

This section provides a generalized, detailed methodology for performing a kinetic chromogenic LAL assay. It is essential to consult the specific instructions provided by the manufacturer of the LAL reagent and chromogenic substrate kit being used.

Materials and Reagents

-

Kinetic Chromogenic LAL reagent kit (containing LAL, chromogenic substrate, and Control Standard Endotoxin - CSE)

-

LAL Reagent Water (LRW) or other pyrogen-free water

-

Pyrogen-free test tubes and pipette tips

-

Incubating microplate reader capable of measuring absorbance at 405 nm at 37°C

-

Vortex mixer

Reagent Preparation

-

CSE Reconstitution: Reconstitute the lyophilized CSE with a specified volume of LRW to obtain a stock solution of a known concentration (e.g., 50 EU/mL). Vortex vigorously for at least 15 minutes to ensure complete dissolution.

-

Standard Curve Preparation: Prepare a series of endotoxin standards by performing serial dilutions of the CSE stock solution with LRW. A typical standard curve might range from 50 EU/mL down to 0.005 EU/mL.[12] Vortex each dilution for at least 1 minute.

-

LAL Reagent Reconstitution: Reconstitute the lyophilized LAL reagent with the volume of LRW specified in the kit instructions. Swirl gently to dissolve; do not vortex as this can cause foaming and denaturation of the enzymes.[12]

Assay Procedure

-

Plate Setup: Dispense 100 µL of each standard, sample, and negative control (LRW) in duplicate into the wells of a 96-well microplate.

-

Positive Product Control (PPC): For each sample, prepare a PPC by spiking a replicate of the sample with a known concentration of endotoxin (typically the midpoint of the standard curve).

-

Pre-incubation: Place the microplate in the incubating reader at 37°C for at least 10 minutes to allow the plate and its contents to reach thermal equilibrium.[12]

-

Initiation of Reaction: Using a multi-channel pipette, add 100 µL of the reconstituted LAL reagent to each well.

-

Kinetic Reading: Immediately start the kinetic reading in the microplate reader. The reader should be programmed to measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 90-120 minutes).

Data Analysis

The time it takes for the absorbance in each well to reach a predetermined onset absorbance value is recorded. A standard curve is generated by plotting the logarithm of the endotoxin concentration against the logarithm of the onset time for the standards. The endotoxin concentration in the unknown samples is then interpolated from this standard curve. The absolute value of the correlation coefficient (r) for the standard curve should be ≥ 0.980 for the assay to be valid.[12]

Conclusion

Chromogenic endotoxin substrates are indispensable tools in modern pharmaceutical and biomedical research and quality control. Their carefully designed peptide sequences and linked chromophores enable the highly sensitive and quantitative detection of bacterial endotoxins through the elegant and powerful LAL enzymatic cascade. A thorough understanding of their structure, the underlying biological pathway, and the meticulous execution of experimental protocols are essential for obtaining accurate and reliable results, thereby ensuring the safety and efficacy of parenteral drugs and medical devices.

References

- 1. pharmtech.com [pharmtech.com]

- 2. Figure 1, Key elements of the LAL enzymatic reaction and their specificity to endotoxin and β-(1,3)-D-glucans - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. eastport.cz [eastport.cz]

- 4. Bacterial Endotoxin test | Wako LAL System [labchem-wako.fujifilm.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Biochemical principle of Limulus test for detecting bacterial endotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP0426395A1 - Kinetic assay for endotoxin using limulus amebocyte lysate and chromogenic substrate - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Single-step, chromogenic Limulus amebocyte lysate assay for endotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LAL Assays | Lonza [bioscience.lonza.com]

- 11. Quantitative measurement of endotoxin in canine plasma using the new endotoxin-specific chromogenic test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endotoxin Detection with Kinetic-QCL Kinetic Chromogenic LAL Assay [moleculardevices.com]

The Discovery of Endotoxin-Sensitive Substrates: A Technical Guide

An In-depth Examination of the Core Principles, Methodologies, and Applications of Endotoxin-Sensitive Substrates for Researchers, Scientists, and Drug Development Professionals.

The discovery of endotoxin-sensitive substrates revolutionized the field of pharmaceutical microbiology and quality control, providing a highly sensitive and specific method for detecting pyrogenic contamination. This guide delves into the seminal discoveries, the intricate biochemical pathways, and the detailed experimental protocols that form the foundation of modern endotoxin testing.

Historical Context and the Seminal Discovery

Prior to the 1960s, the detection of pyrogens—fever-inducing substances, primarily endotoxins from Gram-negative bacteria—relied on the cumbersome and often variable rabbit pyrogen test. A significant breakthrough occurred in 1956 when Fred Bang, an American medical researcher, observed that the blood of the Atlantic horseshoe crab, Limulus polyphemus, clotted in the presence of Gram-negative bacteria[1][2]. This observation laid the groundwork for what would become the Limulus Amebocyte Lysate (LAL) test.

Further investigation by Bang and hematologist Jack Levin in 1964 revealed that the key to this clotting phenomenon was the amebocytes, the motile blood cells of the horseshoe crab. They discovered that a lysate derived from these amebocytes would coagulate when exposed to bacterial endotoxins[3][4]. This lysate, now known as Limulus Amebocyte Lysate (LAL), contains a cascade of enzymes that are exquisitely sensitive to endotoxins. The LAL test received FDA approval in 1977 for testing drugs and medical devices that come into contact with the bloodstream[1][3].

The Core Endotoxin-Sensitive Substrate: The LAL Coagulation Cascade

The sensitivity of the LAL test stems from a sophisticated enzymatic cascade that amplifies the initial signal from endotoxin binding. The central component of this cascade is Factor C , a serine protease zymogen that acts as the primary endotoxin biosensor[5][6].

The binding of endotoxin (lipopolysaccharide, LPS) to Factor C initiates a series of proteolytic activations:

-

Factor C Activation: Endotoxin binding triggers the auto-activation of Factor C.

-

Factor B Activation: Activated Factor C then cleaves and activates Factor B.

-

Proclotting Enzyme Activation: Activated Factor B, in turn, activates a proclotting enzyme.

-

Coagulogen Cleavage: The activated clotting enzyme cleaves coagulogen, a clottable protein, into coagulin.

-

Gel Clot Formation: Coagulin monomers then polymerize to form an insoluble gel clot, which is the basis of the original gel-clot LAL assay[2][6][7].

It is important to note that the LAL cascade can also be activated by (1,3)-β-D-glucans through a separate pathway involving Factor G[1][4]. This can lead to false-positive results in non-endotoxin-specific assays.

Evolution of Endotoxin Detection Methods

The initial gel-clot method, while effective, is qualitative. Over time, more sophisticated quantitative methods have been developed, each with varying levels of sensitivity.

| Method | Principle | Sensitivity (EU/mL) | Type |

| Gel-Clot | Formation of a solid gel clot in the presence of endotoxin. The endpoint is determined by inverting the reaction tube.[8][9] | ~0.03 | Qualitative/Semi-quantitative |

| Turbidimetric | Measures the increase in turbidity (cloudiness) as the coagulin gel forms.[10][11] | Down to 0.001[12] | Quantitative (Kinetic) |

| Chromogenic | A synthetic substrate containing a chromophore (p-Nitroaniline) is cleaved by the activated clotting enzyme, releasing a yellow color that is measured spectrophotometrically.[13][14][15] | Down to 0.0002[8][12] | Quantitative (Kinetic or Endpoint) |

| Recombinant Factor C (rFC) | Uses a recombinant form of Factor C, which, upon binding to endotoxin, cleaves a synthetic fluorogenic substrate. This method is highly specific as it does not involve the Factor G pathway.[16][17][18] | Down to 0.005[16][19] | Quantitative (Fluorometric) |

EU/mL: Endotoxin Units per milliliter.

Experimental Protocols

Detailed and standardized protocols are crucial for accurate and reproducible endotoxin testing. The following are generalized methodologies for the principal LAL-based assays.

-

Reconstitution: Aseptically reconstitute the lyophilized LAL reagent with the specified volume of LAL Reagent Water immediately before use.[20][21][22]

-

Mixing: Gently swirl the vial for at least 30 seconds to ensure complete dissolution. Avoid vigorous shaking to prevent foaming, which can lead to a loss of sensitivity.[20][23]

-

Storage: Reconstituted lysate can typically be stored at 2-8°C for up to 24 hours or frozen for longer periods, but should only be frozen and thawed once.[20][24]

-

Sample Preparation: Prepare a series of dilutions of the test sample and a control standard endotoxin (CSE). A negative control (LAL Reagent Water) must be included.[24]

-

Incubation: Pipette 0.1 mL of each sample, standard, and control into separate depyrogenated reaction tubes (e.g., 10 x 75 mm).[23][24]

-

LAL Addition: Add 0.1 mL of the reconstituted LAL reagent to each tube, starting with the negative control and moving to the highest endotoxin concentration.

-

Mixing and Incubation: Thoroughly mix the contents of each tube and place them in a 37°C ± 1°C water bath or dry heat block for 60 ± 2 minutes, ensuring they remain undisturbed.[23][25][26]

-

Reading Results: After incubation, carefully remove each tube and slowly invert it 180°. A positive result is indicated by the formation of a firm gel that remains intact at the bottom of the tube. Any other state, such as a viscous liquid or a gel that breaks apart, is a negative result.[9][24][25]

-

Reagent and Sample Preparation: Equilibrate all reagents, including the LAL reagent, chromogenic substrate, stop reagent (if applicable), and samples/standards to room temperature.[13] Prepare a standard curve using serial dilutions of a CSE.

-

Plate Preparation: Pre-incubate a 96-well microplate at 37°C ± 1°C for at least 10 minutes.[13]

-

Sample Addition: Dispense 50 µL of each standard, sample, and negative control into the appropriate wells.[13]

-

LAL Reagent Addition: Add 50 µL of reconstituted LAL reagent to each well.

-

Incubation 1: Incubate the plate at 37°C for a specified time (e.g., 10 minutes), as per the kit manufacturer's instructions.[13][27]

-

Substrate Addition: Add 100 µL of pre-warmed chromogenic substrate solution to each well. Incubate for a second period (e.g., 6 minutes) at 37°C.[13][27]

-

Stopping the Reaction: (For endpoint assays) Add 50-100 µL of a stop reagent (e.g., acetic acid) to each well to halt the enzymatic reaction.[27]

-

Data Acquisition: Read the absorbance of each well at 405-410 nm using a microplate reader. For kinetic assays, the reader measures the rate of color development over time.[13][27][28]

-

Analysis: Quantify the endotoxin concentration in the samples by comparing their absorbance or reaction time to the standard curve.

The Advent of Recombinant Technology

Concerns over the sustainability of harvesting horseshoe crabs for LAL production, coupled with lot-to-lot variability and the potential for false positives from β-glucans, spurred the development of recombinant alternatives.[18][29] The Recombinant Factor C (rFC) Assay was developed by cloning the gene for Factor C and expressing the protein in laboratory cell lines.[18][30]

The principle of the rFC assay is straightforward: recombinant Factor C is activated by endotoxin, and the activated enzyme cleaves a synthetic fluorogenic substrate, generating a fluorescent signal that is proportional to the endotoxin concentration.[16][17][31] This method offers high specificity, as it is not susceptible to interference from glucans, and provides a more sustainable and consistent source of reagent.[17][18][32] The rFC method has gained acceptance from major pharmacopoeias, including the European Pharmacopoeia and the United States Pharmacopeia, as a recognized alternative to LAL-based assays.[16][33]

Conclusion

The discovery of the endotoxin-sensitive properties of horseshoe crab amebocytes was a landmark achievement in microbiology and pharmaceutical science. From the simple yet elegant gel-clot test to the highly sensitive and specific recombinant Factor C assays, the ability to detect and quantify pyrogenic contamination has become an indispensable tool for ensuring the safety of parenteral drugs and medical devices. The continued evolution of these technologies underscores a commitment to improving accuracy, sustainability, and patient safety in the pharmaceutical industry.

References

- 1. Limulus amebocyte lysate - Wikipedia [en.wikipedia.org]

- 2. Horseshoe Crabs And Endotoxins | Peak Proteins [peakproteins.com]

- 3. Outstanding Contributions of LAL Technology to Pharmaceutical and Medical Science: Review of Methods, Progress, Challenges, and Future Perspectives in Early Detection and Management of Bacterial Infections and Invasive Fungal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is LAL (Limulus Amebocyte Lysate)? | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 5. horseshoecrab.org [horseshoecrab.org]

- 6. Saving the horseshoe crab: A synthetic alternative to horseshoe crab blood for endotoxin detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. horseshoecrab.org [horseshoecrab.org]

- 8. Gel-clot technique, Turbidimetric technique, Chromogenic technique | Wako LAL System [labchem-wako.fujifilm.com]

- 9. criver.com [criver.com]

- 10. The use of the turbidimetric method in the LAL test |PYROSTAR™ [wakopyrostar.com]

- 11. njlabs.com [njlabs.com]

- 12. matresearch.com [matresearch.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. LAL Assays | Lonza [bioscience.lonza.com]

- 16. Recombinant Factor C Assay | Lonza [bioscience.lonza.com]

- 17. Recombinant Factor C Assay Service - Creative Biolabs [creative-biolabs.com]

- 18. A Study on the Application of Recombinant Factor C (rFC) Assay Using Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Application of Recombinant Factor C Technology in Pharmaceutical Manufacturing Processes | ACROBiosystems [acrobiosystems.com]

- 20. lonzabio.jp [lonzabio.jp]

- 21. genscript.com [genscript.com]

- 22. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 23. acciusa.com [acciusa.com]

- 24. frederick.cancer.gov [frederick.cancer.gov]

- 25. SOP for Lal Test by Gel Clot Method | Pharmaguideline [pharmaguideline.com]

- 26. gmpsop.com [gmpsop.com]

- 27. home.sandiego.edu [home.sandiego.edu]

- 28. njlabs.com [njlabs.com]

- 29. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 30. researchgate.net [researchgate.net]

- 31. Detect endotoxin with the PyroGene Recombinant Factor C Assay [moleculardevices.com]

- 32. Advancing Endotoxin Detection: An Innovative High Sensitivity Recombinant Factor C Testing Solution Member Blog – Maryland Tech Council [members.mdtechcouncil.com]

- 33. news-medical.net [news-medical.net]

Introduction: The Critical Need for Endotoxin Detection

An In-Depth Technical Guide to the Role of Factor C in Endotoxin Substrate Cleavage

For Researchers, Scientists, and Drug Development Professionals

Endotoxins, specifically lipopolysaccharides (LPS), are integral components of the outer membrane of Gram-negative bacteria.[1][2] When introduced into the bloodstream or cerebrospinal fluid, even at picogram levels, they can trigger a potent inflammatory response in mammals, leading to conditions such as fever, septic shock, and potentially death.[2][3][4] Consequently, the meticulous detection and quantification of endotoxin contamination is a mandatory quality control step in the manufacturing of parenteral drugs, biologics, and implantable medical devices.[5]

The primary method for this critical safety test relies on an intricate enzymatic cascade found in the blood cells (amebocytes) of the horseshoe crab (Limulus polyphemus).[1] This system, known as the Limulus Amebocyte Lysate (LAL) test, is initiated by a single, highly sensitive biosensor protein: Factor C .[1][4] This guide provides a detailed technical overview of the central role of Factor C, from its initial recognition of endotoxin to its enzymatic cleavage of downstream substrates, which forms the basis of modern endotoxin testing.

The Limulus Amebocyte Lysate (LAL) Coagulation Cascade

The LAL test is based on a biological defense mechanism in the horseshoe crab, where contact with endotoxin triggers a rapid, localized blood coagulation to wall off invading pathogens.[1][6] This process is a serine protease cascade, where zymogens (inactive enzyme precursors) are sequentially cleaved and activated.[3][7]

The endotoxin-mediated pathway proceeds as follows:

-

Initiation: Factor C, a zymogen, binds to LPS. This binding induces a conformational change, leading to its autocatalytic activation into activated Factor C (Factor C̄).[7][8]

-

Amplification: Activated Factor C̄ then catalyzes the cleavage of Factor B, converting it into its active form, Factor B̄.[7]

-

Final Enzymatic Step: Activated Factor B̄ activates the Proclotting Enzyme to form the Clotting Enzyme.[7]

-

Clot Formation: The Clotting Enzyme cleaves a clottable protein, coagulogen, into an insoluble coagulin gel, which manifests as the visible clot in the gel-clot assay.[7]

It is important to note that a parallel pathway initiated by (1→3)-β-D-glucans can also activate the LAL cascade through a separate protein, Factor G.[3] This can lead to false-positive results. Modern endotoxin-specific reagents and recombinant methods are designed to eliminate this interference.[9]

The Structure and Activation of Factor C

Factor C is a large, complex glycoprotein that functions as both the endotoxin receptor and the initiating protease of the coagulation cascade.[4] Its structure is modular, comprising several distinct domains from the N-terminus to the C-terminus.[10]

-

N-Terminal Endotoxin-Binding Region: This region is critical for recognizing and binding to LPS.[3] It contains a cysteine-rich region and has been identified as the high-affinity LPS binding site.[1][3]

-

EGF-like Domain: A domain with homology to the epidermal growth factor.

-

Sushi Domains (CCP domains): Multiple complement control protein domains.[2][10]

-

LCCL Domain: A Limulus clotting factor C, Coch-5b2, and Lgl1 domain.[2][10]

-

C-type Lectin Domain: A carbohydrate-recognition domain.[2][10]

-

C-Terminal Serine Protease Domain: This is the catalytic domain, which is initially in an inactive (zymogen) state.[10]

Upon binding of the N-terminal region to the lipid A portion of endotoxin, Factor C undergoes a conformational change that facilitates an intermolecular autocatalytic cleavage, transforming the zymogen into a fully active serine protease.[3][8] This activation event is the linchpin of the entire LAL assay.

The Enzymatic Role: Substrate Cleavage

Once activated, Factor C̄'s primary biological role is to cleave and activate its natural substrate, Factor B.[7] In modern quantitative assays, this proteolytic activity is harnessed using synthetic substrates that, when cleaved, produce a detectable signal.

-

Chromogenic Substrates: These are short peptides coupled to a chromophore, typically p-nitroaniline (pNA). A common substrate sequence is Boc-Leu-Gly-Arg-pNA.[7] The Clotting Enzyme in the full LAL cascade (or activated Factor C in some formats) cleaves the bond after the Arginine residue, releasing free pNA. Released pNA has a distinct yellow color that can be quantified by measuring absorbance at 405 nm.[11][12] The rate of color development is directly proportional to the amount of endotoxin that initiated the cascade.[11]

-

Fluorogenic Substrates: These substrates are used primarily in recombinant Factor C (rFC) assays.[8][9] In this format, purified, genetically engineered Factor C is used without the other LAL cascade components.[6] Upon activation by endotoxin, rFC directly cleaves a synthetic peptide substrate to release a fluorescent molecule (fluorophore).[8][9][13] The increase in fluorescence, typically measured at excitation/emission wavelengths of 380/440 nm, is proportional to the endotoxin concentration.[8][14] This method is highly specific to endotoxin as it eliminates the Factor G glucan pathway.[9]

Quantitative Analysis of Factor C-Mediated Assays

The performance of endotoxin detection assays is characterized by several key parameters. While specific enzyme kinetic constants are determined under precise laboratory conditions, assay performance characteristics are standardized for quality control.

Table 1: Typical Performance Characteristics of Endotoxin Detection Assays

| Parameter | Kinetic Chromogenic LAL Assay | Recombinant Factor C (rFC) Fluorescent Assay | Reference(s) |

| Detection Principle | Enzymatic cascade releases p-nitroaniline (pNA) | Direct rFC cleavage releases a fluorophore | [9][11] |

| Measurement | Absorbance (405 nm) | Fluorescence (Ex: 380 nm, Em: 440 nm) | [8][11] |

| Linear Dynamic Range | 0.005 - 50 EU/mL | 0.005 - 5.0 EU/mL | [7][8][9][14] |

| Specificity | Can be activated by (1→3)-β-D-glucans (requires blockers for specificity) | Specific to endotoxin; no glucan reactivity | [9] |

| Validation Criteria | Correlation Coefficient (r) ≥ 0.980 | Correlation Coefficient (r) ≥ 0.980 | [5][11] |

Table 2: Key Enzyme Kinetic Parameters

| Parameter | Symbol | Description in the Context of Factor C |

| Michaelis Constant | Km | Represents the substrate concentration (e.g., Factor B or a synthetic peptide) at which the activated Factor C enzyme operates at half of its maximum velocity (Vmax). A low Km value implies a high affinity of the enzyme for its substrate, meaning it can work efficiently even at low substrate concentrations. |

| Turnover Number | kcat | Also known as the catalytic constant, this represents the maximum number of substrate molecules that a single activated Factor C enzyme site can convert to product per unit of time, when the enzyme is fully saturated with the substrate. |

| Catalytic Efficiency | kcat/Km | This ratio is a measure of how efficiently an enzyme converts a substrate into a product. It accounts for both the binding affinity (Km) and the catalytic rate (kcat), providing a useful parameter for comparing the preference of Factor C for different substrates (e.g., its natural substrate Factor B vs. various synthetic substrates). |

Note: Specific Km and kcat values for activated Factor C are highly dependent on the specific substrate (natural or synthetic) and experimental conditions (e.g., pH, temperature) and are not broadly aggregated in reference literature. These values are typically determined during fundamental enzymatic characterization studies.

Experimental Protocols

The following sections provide detailed, generalized methodologies for performing quantitative endotoxin tests based on Factor C activity.

Protocol: Kinetic Chromogenic LAL Assay

This protocol describes a quantitative assay using a multi-step LAL cascade that results in a color change.

A. Reagent and Standard Preparation:

-

Control Standard Endotoxin (CSE): Reconstitute the lyophilized CSE vial with the specified volume of LAL Reagent Water (LRW) as indicated on the Certificate of Analysis to create a stock solution (e.g., 50 EU/mL). Vortex vigorously for at least 5-15 minutes.[7][11]

-

Endotoxin Standard Curve: Prepare a series of endotoxin dilutions in pyrogen-free glass tubes. A common method is to perform serial 1:10 dilutions from the stock to create standards ranging from 5.0 EU/mL down to 0.005 EU/mL. For example, add 100 µL of the 50 EU/mL stock to 900 µL of LRW to make a 5.0 EU/mL standard. Vortex each dilution for 1 minute.[7]

-

LAL Reagent: Reconstitute the lyophilized LAL reagent (containing Factor C, Factor B, Proclotting Enzyme, and the chromogenic substrate) with the specified volume of LRW or appropriate buffer. Swirl gently to dissolve; do not vortex.[11]

-

Samples: Dilute test samples with LRW to a level that overcomes any potential product inhibition and falls within the range of the standard curve.

B. Assay Procedure:

-

Add 100 µL of each standard, sample, and a blank (LRW) to the wells of a 96-well microplate.[7][11]

-

Pre-incubate the plate in an incubating microplate reader at 37°C ± 1°C for at least 10 minutes.[11]

-

Using a multi-channel pipette, add 100 µL of the reconstituted LAL reagent to each well.[11]

-

Immediately begin reading the plate at 405 nm. The reader will monitor the change in absorbance over time, typically for about 90 minutes.[9]

-

The software calculates the time it takes for each well to reach a specified absorbance onset. A standard curve is generated by plotting the log of the endotoxin concentration against the log of the onset time. The endotoxin concentration in the samples is then calculated from this curve.

Protocol: Recombinant Factor C (rFC) Endpoint Fluorescent Assay

This protocol describes a quantitative assay using a simplified, single-step enzymatic reaction.[9][14]

A. Reagent and Standard Preparation:

-

Control Standard Endotoxin (CSE): Prepare a stock solution and a serial dilution series in LRW as described in the chromogenic protocol (Section 6.1 A), typically to create standards from 5.0 EU/mL down to 0.005 EU/mL.[8]

-

Working Reagent: Prepare the working reagent immediately before use by mixing the rFC enzyme solution, fluorogenic substrate, and assay buffer in the ratio specified by the manufacturer (e.g., a 1:5:4 ratio of enzyme:substrate:buffer).[8]

-

Samples: Prepare sample dilutions as described in the chromogenic protocol.

B. Assay Procedure:

-

Add 100 µL of each standard, sample, and blank (LRW) to the wells of a 96-well fluorescent microplate.

-

Pre-incubate the plate in a fluorescence microplate reader at 37°C ± 1°C for a minimum of 10 minutes.[8]

-

Add 100 µL of the prepared working reagent to each well.[8]

-

Immediately take an initial fluorescence reading (Time Zero) using excitation/emission wavelengths of approximately 380/440 nm.[8][9]

-

Incubate the plate in the reader at 37°C for a fixed period, typically 60 minutes.[8][9]

-

After incubation, take a second fluorescence reading (Time 60).

-

Calculate the net change in fluorescence (ΔRFU) for each well by subtracting the Time Zero reading from the Time 60 reading.

-

A standard curve is generated by plotting the log of the endotoxin concentration against the log of the blank-corrected ΔRFU. The concentration of endotoxin in the samples is interpolated from this curve.[8]

Conclusion

Factor C is the cornerstone of the LAL-based endotoxin detection system, serving as the highly specific and sensitive biological trigger that initiates the entire analytical cascade. Its ability to recognize LPS and autocatalytically convert into an active serine protease is fundamental to both traditional LAL assays and modern recombinant methods. The evolution from lysate-based assays to purified recombinant Factor C assays represents a significant technological advancement, offering enhanced specificity by eliminating glucan cross-reactivity and providing a more sustainable and consistent reagent source.[9][13] A thorough understanding of Factor C's structure, activation mechanism, and substrate cleavage kinetics is essential for researchers and quality control professionals tasked with ensuring the safety and purity of pharmaceutical and medical products.

References

- 1. Activated protein C-catalyzed inactivation of human factor VIII and factor VIIIa. Identification of cleavage sites and correlation of proteolysis with cofactor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catalysis - Wikipedia [en.wikipedia.org]

- 3. mmnp-journal.org [mmnp-journal.org]

- 4. Protein C - Wikipedia [en.wikipedia.org]

- 5. bmglabtech.com [bmglabtech.com]

- 6. ashpublications.org [ashpublications.org]

- 7. Human Plasma Protein C: ISOLATION, CHARACTERIZATION, AND MECHANISM OF ACTIVATION BY α-THROMBIN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the Limulus Amebocyte Lysate and Recombinant Factor C Assays for Assessment of Airborne Endotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The C3 convertase of the alternative pathway of human complement. Enzymic properties of the bimolecular proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lonzabio.jp [lonzabio.jp]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 14. The structure-function relationship of activated protein C | Semantic Scholar [semanticscholar.org]

Navigating the Frontier of Endotoxin Detection: A Technical Guide to Novel Substrates

For Immediate Release

In the critical landscape of pharmaceutical and biomedical research, the accurate and reliable detection of endotoxins is paramount to ensuring product safety and preventing severe pyrogenic responses. While the Limulus Amebocyte Lysate (LAL) test has long been the gold standard, the scientific community is increasingly exploring novel substrates that offer enhanced specificity, sustainability, and efficiency. This technical guide provides an in-depth exploration of these innovative approaches, offering researchers, scientists, and drug development professionals a comprehensive overview of the core technologies, experimental protocols, and underlying biological pathways.

The pursuit of alternative endotoxin detection methods is driven by several factors, including the reliance of the LAL assay on the blood of the horseshoe crab (Limulus polyphemus), raising ecological and conservation concerns.[1] Furthermore, the LAL test can be susceptible to interference from certain substances, such as β-glucans, which can lead to false-positive results.[2][3]

The Rise of Recombinant Technology: A New Paradigm in Endotoxin Testing

At the forefront of novel endotoxin substrates are recombinant proteins, particularly recombinant Factor C (rFC). Factor C is the initial enzyme in the LAL coagulation cascade that is directly activated by endotoxin.[1][2] By producing a recombinant version of this protein, researchers have developed assays that offer high specificity for endotoxins, eliminating the cross-reactivity with β-glucans that can affect traditional LAL tests.[2][4]

Another advancement in this area is the development of recombinant Cascade Reagents (rCR), which incorporate multiple recombinant enzymes from the LAL pathway, mimicking the natural cascade amplification for sensitive endotoxin detection.[1][5]

Quantitative Performance of Novel Endotoxin Substrates

The performance of these novel substrates has been extensively evaluated and compared to the conventional LAL methods. The data consistently demonstrates their reliability and, in some cases, superiority in terms of sensitivity and specificity.

| Assay Type | Principle | Sensitivity Range (EU/mL) | Specificity | Key Advantages |

| Recombinant Factor C (rFC) Assay | Fluorogenic | 0.005 - 5.0[2][6] | High (No β-glucan reactivity)[2][4] | Animal-free, reduced lot-to-lot variability, high specificity.[2][7][8] |

| Recombinant Cascade Reagent (rCR) Assay | Chromogenic | As low as 0.005 | High (Endotoxin-specific) | Animal-free, mimics natural LAL cascade for high sensitivity.[3] |

| Kinetic Chromogenic LAL Assay | Colorimetric | 0.005 - 50.0[6] | Can be affected by β-glucans | Well-established, high sensitivity. |

| Biosensors (e.g., Electrochemical, Optical) | Various (e.g., impedance, surface plasmon resonance) | Varies (can be highly sensitive) | Can be highly specific | Real-time analysis, label-free detection.[9] |

Experimental Protocols: A Guide to Implementation

The successful adoption of these novel substrates requires a thorough understanding of the experimental procedures. Below are detailed methodologies for the key assays.

Recombinant Factor C (rFC) Fluorometric Assay Protocol

This protocol outlines the steps for a typical endpoint fluorescent rFC assay.

1. Materials and Reagent Preparation:

-

Recombinant Factor C (rFC) enzyme

-

Fluorogenic substrate

-

Assay buffer

-

Endotoxin-free water (LAL Reagent Water)

-

Control Standard Endotoxin (CSE)

-

Endotoxin-free microplates and pipette tips

2. Standard Curve Preparation:

-

Reconstitute the CSE to a known concentration (e.g., 50 EU/mL) with endotoxin-free water. Vortex vigorously for at least 15 minutes.[9]

-

Perform a series of ten-fold serial dilutions of the CSE in endotoxin-free water to create a standard curve ranging from, for example, 5 EU/mL down to 0.005 EU/mL.[10][11] Vortex each dilution for at least one minute.[11]

3. Sample Preparation:

-

Dilute samples as necessary with endotoxin-free water to fall within the range of the standard curve.

-

Prepare positive product controls (PPCs) by spiking a known concentration of endotoxin into a separate aliquot of the sample.

4. Assay Procedure:

-

Add 100 µL of blanks, standards, samples, and PPCs to the wells of a 96-well microplate.

-

Pre-incubate the plate at 37°C for a minimum of 10 minutes.[12]

-

During incubation, prepare the working reagent by mixing the rFC enzyme, assay buffer, and fluorogenic substrate according to the manufacturer's instructions.

-

After pre-incubation, add 100 µL of the working reagent to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence at an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 440 nm.[2]

5. Data Analysis:

-

Subtract the blank fluorescence values from all other readings.

-

Generate a standard curve by plotting the logarithm of the endotoxin concentration against the logarithm of the net fluorescence.

-

The correlation coefficient (r) of the standard curve should be ≥ 0.980.[9]

-

Determine the endotoxin concentration of the samples by interpolating their net fluorescence values on the standard curve.

Kinetic Chromogenic LAL Assay Protocol

This protocol provides a general procedure for a kinetic chromogenic LAL assay.

1. Materials and Reagent Preparation:

-

Lyophilized Amebocyte Lysate (LAL) reagent

-

Chromogenic substrate

-

Endotoxin-free water

-

Control Standard Endotoxin (CSE)

-

Endotoxin-free microplates and pipette tips

2. Standard Curve and Sample Preparation:

-

Follow the same procedure as for the rFC assay to prepare the CSE and sample dilutions.

3. Assay Procedure:

-

Add 100 µL of blanks, standards, samples, and PPCs to the wells of a 96-well microplate.

-

Pre-incubate the plate at 37°C for at least 10 minutes in an incubating microplate reader.[13]

-

Reconstitute the LAL reagent with LAL Reagent Water according to the manufacturer's instructions. Gently swirl to mix, avoiding foaming.[9]

-

Dispense 100 µL of the reconstituted LAL reagent into each well.[9]

-

Immediately start the kinetic reading in a microplate reader at 405 nm and 37°C.[9] The reader will monitor the change in absorbance over time.

4. Data Analysis:

-

The software will calculate the onset time (the time it takes for the absorbance to reach a predetermined value) for each well.

-

A standard curve is generated by plotting the logarithm of the endotoxin concentration against the logarithm of the onset time.

-

The absolute value of the correlation coefficient (|r|) should be ≥ 0.980.[9]

-

The endotoxin concentration in the samples is determined from the standard curve.

Visualizing the Mechanism: The Endotoxin Signaling Pathway

The biological effects of endotoxin are mediated through a well-defined signaling cascade. Understanding this pathway is crucial for appreciating the significance of endotoxin detection and for the development of potential therapeutics to mitigate its effects. Endotoxin, specifically its lipid A moiety, is recognized by a complex of proteins including Lipopolysaccharide Binding Protein (LBP), CD14, and MD-2, which ultimately leads to the activation of Toll-like Receptor 4 (TLR4).[14][15][16] This activation triggers a downstream signaling cascade involving adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines.[14][15]

Caption: Endotoxin (LPS) signaling through the TLR4 pathway.

Experimental Workflow for Novel Substrate Evaluation

The validation of a new endotoxin detection method is a critical process to ensure its suitability for routine use. The following workflow outlines the key steps involved in evaluating a novel substrate like rFC against a traditional method.

Caption: Workflow for validating a novel endotoxin substrate.

Conclusion

The development of novel endotoxin substrates, particularly those based on recombinant technology, represents a significant advancement in pyrogen testing. These methods offer a sustainable, specific, and reliable alternative to the traditional LAL assay. As regulatory bodies increasingly recognize the validity of these new approaches, their adoption is expected to become more widespread, ensuring the continued safety of pharmaceutical and biomedical products while minimizing the ecological impact. This guide provides a foundational understanding for researchers and professionals looking to explore and implement these cutting-edge technologies.

References

- 1. lonzabio.jp [lonzabio.jp]

- 2. Traditional LAL Assays vs. rFC Assays | FUJIFILM Wako [wakopyrostar.com]

- 3. acciusa.com [acciusa.com]

- 4. pharmout.net [pharmout.net]

- 5. researchgate.net [researchgate.net]

- 6. Kinetic-QCL® Assay (KQCL) | Lonza [bioscience.lonza.com]

- 7. Comparison of LAL and rFC Assays—Participation in a Proficiency Test Program between 2014 and 2019 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Saving the horseshoe crab: A synthetic alternative to horseshoe crab blood for endotoxin detection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endotoxin Detection with Kinetic-QCL Kinetic Chromogenic LAL Assay [moleculardevices.com]

- 10. Detect endotoxin with the PyroGene Recombinant Factor C Assay [moleculardevices.com]

- 11. frederick.cancer.gov [frederick.cancer.gov]

- 12. atc.com.tr [atc.com.tr]

- 13. eastport.cz [eastport.cz]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Advances in endotoxin analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Basic Research on Endotoxin-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and experimental approaches for studying the interactions between endotoxins (lipopolysaccharides, LPS) and host proteins. Understanding these interactions is critical for elucidating the mechanisms of innate immunity, the pathophysiology of sepsis, and for the development of novel therapeutics targeting endotoxin-related diseases.

Core Concepts in Endotoxin Recognition

Endotoxins, the major components of the outer membrane of Gram-negative bacteria, are potent elicitors of the innate immune response. The recognition of LPS by the host is a multi-step process involving a cascade of protein interactions that ultimately lead to the activation of intracellular signaling pathways and the production of pro-inflammatory cytokines.

The key proteins involved in this initial recognition are:

-

Lipopolysaccharide-Binding Protein (LBP): A soluble plasma protein that binds to LPS aggregates with high affinity, monomerizes the LPS, and facilitates its transfer to CD14.[1]

-

Cluster of Differentiation 14 (CD14): A glycosylphosphatidylinositol (GPI)-anchored membrane protein (mCD14) found on the surface of myeloid cells, or a soluble protein (sCD14) in the blood. CD14 acts as a receptor for the LPS-LBP complex and transfers LPS to the TLR4/MD-2 complex.[2]

-

Myeloid Differentiation Factor 2 (MD-2): A soluble protein that associates with the extracellular domain of TLR4 and is essential for the direct binding of LPS.[3]

-

Toll-like Receptor 4 (TLR4): A transmembrane protein that, in complex with MD-2, serves as the primary signaling receptor for LPS.[3]

The binding of LPS to the TLR4/MD-2 complex induces a conformational change that leads to the dimerization of the receptor and the recruitment of intracellular adaptor proteins, initiating downstream signaling cascades.[3]

Quantitative Analysis of Endotoxin-Protein Interactions

The precise measurement of binding affinities and kinetics is crucial for a quantitative understanding of endotoxin-protein interactions. This data is essential for comparing the relative contributions of different proteins to LPS recognition and for the development of inhibitors.

Data Presentation

The following tables summarize key quantitative data for the interactions between LPS and its primary recognition proteins.

Table 1: Dissociation Constants (Kd) of Endotoxin-Protein Interactions

| Interacting Molecules | Dissociation Constant (Kd) | Method | Source |

| LPS - LBP | ~ 1 nM | Not Specified | [1] |

| LPS - CD14 | 8.7 µM | Surface Plasmon Resonance (SPR) | [4][5] |

| LPS - MD-2 | 2.3 µM | Surface Plasmon Resonance (SPR) | [4][5] |

| LPS - TLR4/MD-2 Complex | ~ 3 nM | Co-immunoprecipitation | [6] |

| R-LPS - Outer Membrane Protein (A. calcoaceticus 69V) | 0.3 - 0.5 mM | Affinity Electrophoresis | [7] |

| S-LPS - Outer Membrane Protein (A. calcoaceticus 69V) | 0.02 mM | Affinity Electrophoresis | [7] |

Table 2: Kinetic Constants of LPS-MD-2 Interaction

| Parameter | Value | Method | Source |

| Association Rate Constant (kon) | 5.61 x 10³ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | [4][5] |

| Dissociation Rate Constant (koff) | 1.28 x 10⁻² s⁻¹ | Surface Plasmon Resonance (SPR) | [4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate endotoxin-protein interactions.

Co-Immunoprecipitation (Co-IP) to Detect LPS-Protein Complexes

Co-IP is a powerful technique to identify and validate in vivo interactions between a protein of interest (the "bait") and its binding partners (the "prey"). In the context of endotoxin research, Co-IP can be used to demonstrate the association of LPS with its receptor complex.

Protocol:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to preserve protein-protein interactions.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Pre-clearing the Lysate:

-

Add Protein A/G agarose beads to the lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.

-

-

Immunoprecipitation:

-

Add a specific primary antibody against the "bait" protein (e.g., anti-FLAG for a FLAG-tagged TLR4) to the pre-cleared lysate.[9]

-

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add fresh Protein A/G agarose beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and boiling for 5 minutes.

-

Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze the presence of the "prey" protein by Western blotting using a specific antibody.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing quantitative data on association and dissociation rates (kon and koff) and the equilibrium dissociation constant (Kd).

Protocol:

-

Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., CM5 for amine coupling).

-

Activate the sensor surface (e.g., with a mixture of NHS/EDC).

-

Immobilize the "ligand" protein (e.g., recombinant CD14, MD-2, or TLR4/MD-2 complex) onto the sensor chip surface.[4][5]

-

Deactivate the remaining active groups on the surface.

-

-

Analyte Binding:

-

Prepare a series of dilutions of the "analyte" (LPS) in a suitable running buffer.

-

Inject the different concentrations of LPS over the sensor surface at a constant flow rate.[4][5]

-

Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of LPS to the immobilized protein.

-

-

Dissociation:

-

After the association phase, switch back to the running buffer to monitor the dissociation of the LPS from the protein.

-

-

Regeneration:

-

If necessary, inject a regeneration solution to remove any remaining bound LPS and prepare the sensor surface for the next injection.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are fitted to appropriate kinetic models to determine the kon, koff, and Kd values.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Assessment

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. A competitive ELISA format can be used to study the interaction between LPS and a protein.

Protocol:

-

Plate Coating:

-

Coat a 96-well microplate with a known LPS-binding molecule (e.g., polymyxin B or an anti-LPS antibody) overnight at 4°C.[10]

-

-

Blocking:

-

Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

-

Competition:

-

In separate tubes, pre-incubate a fixed concentration of labeled LPS (e.g., biotinylated LPS) with varying concentrations of the protein of interest.

-

Add these mixtures to the coated and blocked wells of the microplate.

-

Incubate for 1-2 hours at room temperature to allow the free labeled LPS to bind to the coated plate.

-

-

Detection:

-

Wash the plate to remove unbound materials.

-

Add an enzyme-conjugated secondary antibody or streptavidin-HRP (if using biotinylated LPS) that recognizes the labeled LPS.

-

Incubate for 1 hour at room temperature.

-

-

Substrate Addition:

-

Wash the plate.

-

Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.

-

-

Measurement:

-

Stop the reaction with a stop solution.

-

Measure the absorbance at the appropriate wavelength using a microplate reader. The signal will be inversely proportional to the amount of protein-LPS interaction.

-

Visualization of Pathways and Workflows

Visual representations of complex biological processes and experimental procedures are invaluable for comprehension and communication. The following diagrams were generated using the Graphviz DOT language.

Signaling Pathway

Caption: LPS recognition and initial TLR4 signaling pathway.

Experimental Workflows

Caption: General workflow for Co-Immunoprecipitation.

Caption: Workflow for Surface Plasmon Resonance analysis.

Caption: Workflow for competitive ELISA.

References

- 1. Plasma lipopolysaccharide (LPS)-binding protein. A key component in macrophage recognition of gram-negative LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipopolysaccharide binding protein and CD14 interaction induces tumor necrosis factor-alpha generation and neutrophil sequestration in lungs after intratracheal endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. umassmed.edu [umassmed.edu]

- 4. researchgate.net [researchgate.net]

- 5. Kinetics of binding of LPS to recombinant CD14, TLR4, and MD-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lipopolysaccharide Interaction with Cell Surface Toll-like Receptor 4-MD-2: Higher Affinity than That with MD-2 or CD14 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipopolysaccharide-protein interactions: determination of dissociation constants by affinity electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of Inflammatory Proteomics Networks of Toll-like Receptor 4 through Immunoprecipitation-Based Chemical Cross-Linking Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Usefulness of ELISA Methods for Assessing LPS Interactions with Proteins and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Endotoxin Detection in Pharmaceutical Quality Control: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial endotoxins, primarily lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, are potent pyrogens that can elicit severe inflammatory responses, shock, and even death if they contaminate parenteral drugs or medical devices.[1][2][3] Consequently, robust and sensitive detection of endotoxins is a critical aspect of pharmaceutical quality control to ensure patient safety.[2][4] This document provides detailed application notes and experimental protocols for the principal methods used in the detection of bacterial endotoxins: the Limulus Amebocyte Lysate (LAL) test, the Monocyte Activation Test (MAT), and the Recombinant Factor C (rFC) assay.

Limulus Amebocyte Lysate (LAL) Test